Benzene, 1,1'-ethylidenebis[bromo-
Description
The compound "Benzene, 1,1'-ethylidenebis[bromo-]" refers to a brominated derivative of 1,1'-ethylidenebisbenzene (C₁₄H₁₄, CAS 612-00-0), where bromine atoms are substituted on the benzene rings. While the exact structure depends on bromine substitution positions, common derivatives include:
- 1,1'-Ethylidenebis[4-bromo-benzene] (CAS referenced in ), with bromine at the para positions.
- 1,1'-(1,2-Ethanediyl)bis[2-bromo-benzene] (CAS 59485-34-6, C₁₄H₁₂Br₂), with bromine at ortho positions on each benzene ring .
These compounds are structurally characterized by an ethylidene bridge (–CH₂CH₂– or –CF₂CF₂–) linking two brominated benzene rings. Bromination enhances flame-retardant properties but may increase environmental persistence and toxicity .
Properties
CAS No. |
85920-42-9 |
|---|---|
Molecular Formula |
C14H12Br2 |
Molecular Weight |
340.05 g/mol |
IUPAC Name |
1-bromo-2-[1-(2-bromophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H12Br2/c1-10(11-6-2-4-8-13(11)15)12-7-3-5-9-14(12)16/h2-10H,1H3 |
InChI Key |
LZXRKUSUHILIKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Br)C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-ethylidenebis[bromo-] typically involves the bromination of 1,1’-ethylidenebisbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,1’-ethylidenebis[bromo-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also incorporates purification steps such as distillation and recrystallization to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-ethylidenebis[bromo-] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.
Reduction Reactions: Products include hydrogenated benzene derivatives.
Scientific Research Applications
Benzene, 1,1’-ethylidenebis[bromo-] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-ethylidenebis[bromo-] involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can participate in electrophilic or nucleophilic interactions, leading to the formation of covalent bonds with target molecules. The ethylidene bridge provides structural rigidity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Brominated Ethylidenebisbenzene Derivatives
Key Observations :
- Substitution Position : Ortho-brominated derivatives (e.g., CAS 59485-34-6) exhibit steric effects that may hinder reactions compared to para-substituted analogs .
- Fluorine Incorporation : The tetrafluoroethylidene bridge in CAS 61547-73-7 increases molecular weight (412.01 vs. 340.05) and stability due to strong C–F bonds .
- Bridge Bromination : Bromine on the ethylidene bridge (CAS N/A) introduces distinct reactivity, enabling applications in specialty polymers .
Other Brominated Aromatic Compounds
Key Observations :
- Complexity vs. Functionality : Ethylidenebis[bromo-] compounds (e.g., C₁₄H₁₂Br₂) have lower bromine content (~47%) compared to tris(bromophenyl)benzene (~46.2%) but simpler synthesis pathways .
- Environmental Impact : PentaBDE (CAS 32534-81-9) is regulated due to bioaccumulation, whereas ethylidenebis[bromo-] derivatives lack extensive toxicity data .
Environmental and Industrial Relevance
- Flame Retardants : Brominated ethylidenebisbenzenes are intermediates in flame-retardant additives for plastics and textiles .
- Environmental Presence : Brominated benzenes, including ethylidenebis derivatives, are detected in water systems at concentrations up to 0.2 µg/L, raising concerns about persistence .
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